molecular formula C19H16Cl2O3 B11155160 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11155160
M. Wt: 363.2 g/mol
InChI Key: PZIPUTZSOKCYAN-UHFFFAOYSA-N
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Description

7-[(2,6-Dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with three methyl groups (positions 3, 4, and 8) and a 2,6-dichlorobenzyl ether moiety at position 5. While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., chromenones with substituted benzyloxy groups) suggest relevance in drug design, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C19H16Cl2O3/c1-10-11(2)19(22)24-18-12(3)17(8-7-13(10)18)23-9-14-15(20)5-4-6-16(14)21/h4-8H,9H2,1-3H3

InChI Key

PZIPUTZSOKCYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups attached to the chromenone ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can result in the replacement of the dichlorobenzyl group with other functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and derivatizations that can lead to new compounds with potentially enhanced properties.

Biology

Research has highlighted significant biological activities associated with 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one. Notable applications include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in selectively targeting cancer cells while sparing normal cells.

Medicine

The therapeutic potential of 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is being explored for treating various diseases. It is believed to interact with specific molecular targets and pathways, possibly involving enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy of 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in various applications:

Study Focus Findings
Antimicrobial ActivitySignificant inhibition against Mycobacterium tuberculosis with an IC50 value indicating strong activity.
CytotoxicitySelective cytotoxicity towards cancer cell lines was observed with IC50 values demonstrating effectiveness.
Enzyme InhibitionExhibited inhibitory effects on acetylcholinesterase (AChE) comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Substituent Effects on the Benzyloxy Group

  • Target Compound: The 2,6-dichlorobenzyloxy group introduces steric bulk and electron-withdrawing effects due to the two chlorine atoms at the ortho positions. This configuration enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
  • Analog from : 7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one features a single para-chlorobenzyl group and additional hydroxyl substituents. The hydroxyl groups increase polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents (e.g., DMSO) but lower thermal stability (m.p. 266–267°C) compared to the target compound .

Methyl Substitution Patterns

  • Target Compound: Methyl groups at positions 3, 4, and 8 likely rigidify the coumarin core, reducing conformational flexibility and enhancing crystallinity. This contrasts with 2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (), which has methyl groups at positions 4 and 8 and an acetic acid substituent at position 3.

Functional Group Modifications

  • Leucovorin Di-(2,6-dichlorobenzyl) Ester (): This folate-derived ester shares the 2,6-dichlorobenzyl motif but incorporates a glutamic acid backbone. The esterification with dichlorobenzyl groups likely enhances metabolic stability compared to the parent leucovorin, a property that could be extrapolated to the target compound for prodrug design .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Features Key Properties/Implications Reference
7-[(2,6-Dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one 3,4,8-trimethyl; 7-(2,6-dichlorobenzyloxy) High lipophilicity, rigid core Potential for CNS penetration
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 4-chlorobenzyloxy; multiple hydroxyls Polar, hydrogen-bonding capacity Soluble in DMSO; m.p. 266–267°C
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 4,8-dimethyl; 3-acetic acid Acidic functional group Enhanced aqueous solubility at high pH

Research Findings and Implications

  • Steric and Electronic Effects: The 2,6-dichlorobenzyl group in the target compound likely confers resistance to enzymatic degradation compared to mono-chlorinated analogs, as seen in leucovorin derivatives .
  • Thermal Stability : Methyl-substituted coumarins (e.g., the target compound) generally exhibit higher melting points than hydroxylated analogs due to reduced molecular flexibility and stronger van der Waals interactions .

Biological Activity

7-[(2,6-Dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated various coumarin compounds against gram-positive bacteria and mycobacteria. The results showed that certain derivatives demonstrated potent activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

CompoundActivity AgainstMIC (µg/mL)Reference
7-[(2,6-Dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneStaphylococcus aureus< 5
Mycobacterium tuberculosis< 10
Enterococcus faecalis< 8

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in cancerous cells while showing low cytotoxicity to normal cells .

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)15>10
A549 (Lung Cancer)20>8
HeLa (Cervical Cancer)18>9

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Coumarins are known for their role as acetylcholinesterase inhibitors, which are crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's disease. The derivative was shown to inhibit acetylcholinesterase with an IC50 value of approximately 5 µM .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of coumarin derivatives and tested them against various bacterial strains. The results indicated that 7-[(2,6-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one had superior activity against resistant strains such as MRSA and vancomycin-resistant E. faecalis .
  • Cancer Cell Lines : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through a mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

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